4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
Overview
Description
4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid is a complex organic compound that incorporates a furan ring, a piperazine moiety, and a phenolic structure
Scientific Research Applications
4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperazine intermediate. This intermediate is then reacted with 2,6-dimethoxyphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the phenolic group may yield quinones, while substitution reactions may introduce various functional groups onto the piperazine ring .
Mechanism of Action
The mechanism of action of 4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The furan ring and piperazine moiety may interact with enzymes or receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylmethyl)piperazine: Shares the piperazine and furan moieties but lacks the phenolic structure.
2,6-Dimethoxyphenol: Contains the phenolic structure but lacks the piperazine and furan moieties.
Furan-2-ylmethylamine: Contains the furan moiety but lacks the piperazine and phenolic structures.
Uniqueness
4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol is unique due to its combination of a furan ring, piperazine moiety, and phenolic structure. This combination may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4.C2H2O4/c1-22-16-10-14(11-17(23-2)18(16)21)12-19-5-7-20(8-6-19)13-15-4-3-9-24-15;3-1(4)2(5)6/h3-4,9-11,21H,5-8,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGZWIRGBPEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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